3-Phenyl-1,4-diazaspiro[4.5]decan-2-one
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Overview
Description
3-Phenyl-1,4-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its role in developing new therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one exerts its effects involves interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different substituents.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the spirocyclic ring, offering different chemical properties.
Uniqueness
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug design and a subject of ongoing research.
Properties
CAS No. |
16256-40-9 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-phenyl-1,4-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,16,17) |
InChI Key |
KPUAOHYSPFWEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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